Cas no 1806354-04-0 (2,4-Diiodo-3-fluorobenzyl chloride)

2,4-Diiodo-3-fluorobenzyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2,4-Diiodo-3-fluorobenzyl chloride
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- Inchi: 1S/C7H4ClFI2/c8-3-4-1-2-5(10)6(9)7(4)11/h1-2H,3H2
- InChI Key: YVWIZDXRXXWITP-UHFFFAOYSA-N
- SMILES: IC1C(=C(C=CC=1CCl)I)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 134
- XLogP3: 3.7
- Topological Polar Surface Area: 0
2,4-Diiodo-3-fluorobenzyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013012071-1g |
2,4-Diiodo-3-fluorobenzyl chloride |
1806354-04-0 | 97% | 1g |
1,475.10 USD | 2021-06-25 | |
Alichem | A013012071-500mg |
2,4-Diiodo-3-fluorobenzyl chloride |
1806354-04-0 | 97% | 500mg |
839.45 USD | 2021-06-25 | |
Alichem | A013012071-250mg |
2,4-Diiodo-3-fluorobenzyl chloride |
1806354-04-0 | 97% | 250mg |
480.00 USD | 2021-06-25 |
2,4-Diiodo-3-fluorobenzyl chloride Related Literature
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
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Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
Additional information on 2,4-Diiodo-3-fluorobenzyl chloride
Recent Advances in the Application of 2,4-Diiodo-3-fluorobenzyl chloride (CAS: 1806354-04-0) in Chemical Biology and Pharmaceutical Research
2,4-Diiodo-3-fluorobenzyl chloride (CAS: 1806354-04-0) is a halogenated benzyl chloride derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its unique diiodo-fluoro substitution pattern, serves as a versatile building block in the synthesis of complex molecules, particularly in the development of targeted therapeutics and diagnostic agents. Recent studies have highlighted its potential in radiopharmaceuticals, enzyme inhibitors, and as a key intermediate in the synthesis of biologically active compounds.
The compound's structural features, including the presence of iodine and fluorine atoms, make it particularly valuable in the design of positron emission tomography (PET) tracers. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of fluorine-18 labeled compounds, which are critical for non-invasive imaging in oncology and neurology. The researchers utilized 2,4-Diiodo-3-fluorobenzyl chloride as a precursor to develop novel PET tracers with enhanced binding affinity and metabolic stability.
In addition to its applications in imaging, this compound has shown promise in the development of enzyme inhibitors. A recent publication in Bioorganic & Medicinal Chemistry Letters reported the use of 2,4-Diiodo-3-fluorobenzyl chloride in the synthesis of potent inhibitors targeting tyrosine kinases, which are implicated in various cancers. The study highlighted the compound's role in improving inhibitor selectivity and reducing off-target effects, thereby enhancing therapeutic efficacy.
Furthermore, the compound's reactivity has been exploited in the synthesis of novel antimicrobial agents. A 2024 study in the European Journal of Medicinal Chemistry described the development of a series of benzyl chloride-derived antimicrobials, with 2,4-Diiodo-3-fluorobenzyl chloride serving as a critical intermediate. The resulting compounds exhibited broad-spectrum activity against drug-resistant bacterial strains, underscoring the potential of this chemical scaffold in addressing the global antimicrobial resistance crisis.
Despite these advancements, challenges remain in the large-scale synthesis and purification of 2,4-Diiodo-3-fluorobenzyl chloride. Recent efforts have focused on optimizing synthetic routes to improve yield and purity, as reported in a 2023 ACS Organic Process Research & Development article. The study proposed a novel catalytic method that reduces byproduct formation and enhances the scalability of the synthesis process.
Looking ahead, researchers anticipate expanded applications of 2,4-Diiodo-3-fluorobenzyl chloride in drug discovery and development. Its unique chemical properties continue to inspire innovative approaches in medicinal chemistry, particularly in the design of targeted therapies and diagnostic tools. Ongoing studies are exploring its potential in covalent inhibitor design and as a platform for the development of novel bioconjugates.
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